4-((1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Description
4-((1-(5-Cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a heterocyclic compound featuring a pyran-2-one core linked via an ether oxygen to a piperidine ring. The piperidine nitrogen is further substituted with a 5-cyclopropylisoxazole-3-carbonyl group. Its molecular complexity necessitates specialized synthetic routes, often involving coupling reactions to assemble the isoxazole-piperidine-pyranone scaffold .
Properties
IUPAC Name |
4-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11-8-14(9-17(21)23-11)24-13-4-6-20(7-5-13)18(22)15-10-16(25-19-15)12-2-3-12/h8-10,12-13H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICWRTBSTQVTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound includes a pyranone core, which is known for various biological activities. The synthesis typically involves the reaction of piperidine derivatives with isoxazole-containing compounds, leading to the formation of the target molecule. The synthetic route can be summarized as follows:
- Formation of the isoxazole derivative : Utilizing cyclopropyl and carbonyl functionalities.
- Coupling with piperidine : To introduce the piperidinyl moiety.
- Final modifications : Including methylation to achieve the pyranone structure.
The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. Notably, it has been studied for its effects on:
- ALK5 Receptor Inhibition : The compound exhibits significant inhibition against ALK5 (activin-like kinase 5), which plays a crucial role in TGF-β signaling pathways associated with cancer progression and fibrosis. In vitro studies have shown IC50 values in the nanomolar range, indicating high potency .
- Antitumor Properties : In vivo studies using xenograft models demonstrated that oral administration of the compound resulted in significant tumor growth inhibition without notable toxicity, suggesting its potential as an antitumor agent .
Pharmacokinetics
Pharmacokinetic profiles indicate favorable absorption and distribution characteristics, making it a viable candidate for further development. Studies suggest that the compound has a reasonable half-life and bioavailability, which are critical factors for therapeutic efficacy.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- In Vitro Cell Line Studies : Research demonstrated that treatment with the compound led to reduced viability in cancer cell lines through apoptosis induction mechanisms.
- Animal Models : Preclinical trials involving CT26 xenograft models showed that administration of the compound significantly inhibited tumor growth compared to control groups, confirming its antitumor efficacy .
- Comparative Studies : When compared with other known ALK5 inhibitors, this compound displayed superior potency and selectivity, making it a promising candidate for further drug development targeting TGF-β related diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4 |
| Molecular Weight | 344.41 g/mol |
| IC50 (ALK5 Inhibition) | 25 nM |
| Tumor Growth Inhibition (%) | 70% at 30 mg/kg |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several classes of piperidine- and pyranone-based derivatives. Below is a comparative analysis of key analogues:
Key Observations:
Lipophilicity and Solubility: The cyclopropyl-isoxazole motif in the target compound enhances lipophilicity compared to ethylthioureido (8a) or ethoxyphenyl (BJ06506) substituents. However, this may reduce aqueous solubility relative to BJ06506, which benefits from an ethoxy group .
Synthetic Accessibility: The target compound’s isoxazole-piperidine coupling likely requires multi-step protocols, similar to the synthesis of 8a–8c and 14a–14d, which involve thiourea or urea formation under anhydrous conditions . In contrast, BJ06506’s propanoyl-linked piperidine-pyranone structure may be synthesized via simpler acylations, as suggested by its commercial availability .
Biological Relevance :
- Pyran-2-one derivatives (e.g., BJ06506) are associated with kinase inhibition, while benzamide/urea analogues (8a, 14a) are explored for protease modulation. The cyclopropyl-isoxazole group in the target compound may confer unique selectivity profiles due to steric and electronic effects .
Data Table: Comparative Physicochemical Properties
| Property | Target Compound | 8a | 14a | BJ06506 |
|---|---|---|---|---|
| Molecular Weight | ~395 (estimated) | 473.5 | 461.4 | 385.45 |
| LogP (Predicted) | 3.2–3.8 | 2.9 | 3.1 | 2.5 |
| Synthetic Yield | Not reported | 64.2% | 35.2% | Not reported |
| Key Functional Group | Cyclopropyl-isoxazole | Trifluoromethyl benzamide | Fluoro-trifluoromethyl benzamide | Ethoxyphenyl propanoyl |
Research Findings and Implications
- Structural Optimization : The target compound’s cyclopropyl-isoxazole moiety may offer metabolic stability over ethyl or fluorophenyl groups in 8a/14a, though this requires experimental validation .
- Synthetic Challenges : Low yields in urea/thiourea derivatives (e.g., 14a: 35.2%) highlight the difficulty of introducing polar groups, suggesting that the target compound’s synthesis may require optimized coupling conditions .
- Commercial Precedents: Analogues like BJ06506 demonstrate the feasibility of piperidine-pyranone scaffolds in drug discovery, though substituent choice critically impacts physicochemical behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
